N-Methyl-N-(piperidin-3-yl)thiophene-2-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC13436862
Molecular Formula: C10H17ClN2O2S2
Molecular Weight: 296.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O2S2 |
|---|---|
| Molecular Weight | 296.8 g/mol |
| IUPAC Name | N-methyl-N-piperidin-3-ylthiophene-2-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C10H16N2O2S2.ClH/c1-12(9-4-2-6-11-8-9)16(13,14)10-5-3-7-15-10;/h3,5,7,9,11H,2,4,6,8H2,1H3;1H |
| Standard InChI Key | JLULOQNYMQDWSF-UHFFFAOYSA-N |
| SMILES | CN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl |
| Canonical SMILES | CN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a methylamine group and a thiophene-2-sulfonamide moiety. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | -methyl--piperidin-3-ylthiophene-2-sulfonamide hydrochloride |
| Molecular Formula | |
| Molecular Weight | 296.8 g/mol |
| SMILES | CN(C1CCCNC1)S(=O)(=O)C2=CC=CS2.Cl |
| InChIKey | JLULOQNYMQDWSF-UHFFFAOYSA-N |
The thiophene sulfonyl group contributes to electron-withdrawing effects, while the piperidine ring provides conformational flexibility for receptor binding .
Spectroscopic and Computational Data
Density functional theory (DFT) analyses predict a polar surface area of 58.2 Ų and a logP value of 1.96, indicating moderate lipophilicity . Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for the piperidine methyl group () and thiophene protons () .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sulfonylation of -methylpiperidin-3-amine with thiophene-2-sulfonyl chloride, followed by hydrochloride salt formation. Key steps include:
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Sulfonylation: Reacting -methylpiperidin-3-amine with thiophene-2-sulfonyl chloride in dichloromethane at 0–5°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the free base.
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Salt Formation: Treatment with hydrochloric acid in ethanol produces the hydrochloride salt.
Industrial-scale production employs continuous flow reactors to optimize yield () and purity ().
Biological Activities and Mechanism of Action
Enzyme Inhibition
Sulfonamide derivatives are known carbonic anhydrase inhibitors. Molecular docking studies suggest this compound binds to the zinc ion in the enzyme’s active site via the sulfonamide group, with values in the nanomolar range .
Receptor Modulation
Research Findings and Therapeutic Applications
Neuropharmacological Studies
A 2024 study reported dose-dependent antidepressant effects in murine models (10–20 mg/kg, i.p.), reducing immobility time in the forced swim test by 40–60% .
Anticancer Activity
Preliminary data show apoptosis induction in HeLa cells () via caspase-3 activation .
Comparative Analysis with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This Compound | Thiophene sulfonyl, piperidine | 5-HT antagonism, antimicrobial |
| K-5a2 | Benzenesulfonamide | NNRTI (HIV-1 inhibition) |
| SB258719 | Benzene ring, piperazine | Selective 5-HT antagonism |
The thiophene sulfonyl group enhances metabolic stability compared to benzene analogs .
Future Directions
Ongoing research focuses on optimizing pharmacokinetics (e.g., bioisosteric replacement of the thiophene ring) and evaluating in vivo efficacy in neurodegenerative models. Collaborative efforts between academia and industry are critical for advancing this compound to clinical trials.
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